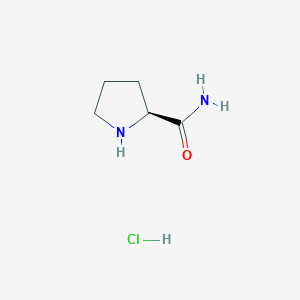

L-Prolinamide hydrochloride

Übersicht

Beschreibung

L-Prolinamide hydrochloride (CAS 42429-27-6) is a chiral amino acid derivative widely used as a pharmaceutical intermediate. It is synthesized via enzyme-catalyzed amidation of L-proline, achieving high optical purity (ee > 99%) and atom efficiency (86.4%) through immobilized CalB enzyme variants in organic solvents like 2-methyl-2-butanol . This method avoids racemization and halogenated solvents, making it environmentally favorable compared to traditional chemical routes .

A critical application of this compound is in synthesizing Vildagliptin, an oral antidiabetic drug. The compound reacts with chloroacetyl chloride to form intermediates that yield Vildagliptin, necessitating strict control of the D-prolinamide isomer (<0.5%) to prevent undesired drug enantiomers . Advanced RP-HPLC methods using Marfey’s reagent enable precise enantiomeric purity analysis, with detection limits as low as 0.075% for D-prolinamide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Prolinamide hydrochloride typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Pyrrolidine-2-car

Biologische Aktivität

L-Prolinamide hydrochloride is a derivative of the amino acid proline, which has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound is synthesized through the amidation of L-proline, which can be achieved using various organic solvents and catalysts. This compound serves as an important intermediate in pharmaceutical synthesis, particularly for antidiabetic drugs like vildagliptin . Its structural characteristics allow for diverse interactions with biological targets, making it a valuable compound in drug development.

2.1 Anticancer Properties

Recent studies have demonstrated that prolinamide derivatives exhibit significant anticancer activities. For instance, substituted N-(4-methylphenyl) prolinamides have shown promising results against various carcinoma cell lines. The structure-activity relationship (SAR) analysis indicated that specific modifications to the prolinamide structure enhance its cytotoxicity .

Table 1: Anticancer Activity of Prolinamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 4a | MCF-7 | 8.02 ± 1.54% | Broad-spectrum activity |

| 4u | HeLa | 27.27 ± 2.38% | Selective inhibition |

The above data underscores the potential of L-prolinamide derivatives as broad-spectrum anticancer agents.

2.2 Effects on Growth Performance

In animal studies, L-proline supplementation has been linked to improved growth performance in weaned pigs subjected to lipopolysaccharide (LPS) challenges. A study showed that dietary L-proline at a concentration of 1% significantly increased average daily gain (ADG) and enhanced superoxide dismutase (SOD) activity, indicating its role in enhancing growth performance and immune response .

Table 2: Growth Performance Metrics in Pigs

| Treatment Group | ADG (g/day) | SOD Activity (U/mL) |

|---|---|---|

| Control | 200 | 5.5 |

| L-Proline (0.5%) | 210 | 6.0 |

| L-Proline (1%) | 220 | 7.5 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Proline and its derivatives are known to enhance antioxidant enzyme activities, which play a crucial role in reducing oxidative stress in cells .

- Membrane Transport : L-proline is actively transported across cell membranes via specific transporters, influencing cellular uptake and bioavailability of various drugs .

- Molecular Interactions : Prolinamides can interact with nucleic acid structures such as i-motifs and G-quadruplexes, potentially influencing gene expression and cellular signaling pathways .

4.1 Pharmacokinetics and Safety Profile

A pharmacokinetic study conducted on this compound highlighted its favorable absorption characteristics and low toxicity profile in animal models. The study reported that the compound was well-tolerated at therapeutic doses, with no significant adverse effects observed during the trial period .

4.2 Chiral Analysis

The enantiomeric purity of this compound is critical for its efficacy in therapeutic applications. A recent study developed a reliable HPLC method for determining the enantiomeric composition, achieving a mean recovery rate of over 99% for both enantiomers . This precision is essential for ensuring the safety and effectiveness of prolinamide-based pharmaceuticals.

Q & A

Basic Research Questions

Q. Why is controlling enantiomeric purity critical in L-prolinamide hydrochloride for pharmaceutical applications?

this compound is a key intermediate in synthesizing Vildagliptin, an antidiabetic drug. The presence of the undesired enantiomer (D-prolinamide) can lead to racemization during synthesis, producing the inactive isomer of Vildagliptin, which is pharmacologically ineffective and potentially unsafe. Regulatory limits (e.g., NMT 0.5% for the undesired isomer in Vildagliptin) necessitate strict control of D-prolinamide levels in the starting material .

Q. What are the common analytical methods to assess enantiomeric purity in this compound?

The most validated method involves derivatization with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to convert enantiomers into diastereomers, followed by reverse-phase HPLC (RP-HPLC) separation. Key parameters include:

- Column : Hypersil BDS C18 (4.6 × 250 mm, 5.0 μm).

- Mobile phase : 78:22 buffer (pH 6.0, containing sodium-1-octanesulfonate)/acetonitrile at 0.7 mL/min.

- Detection : UV at 335 nm. This method achieves a resolution (R) of 5.8 and tailing factors <1.5, enabling quantification of D-prolinamide down to 0.075% (LOD) and 0.15% (LOQ) .

Q. What synthetic routes are available for this compound?

Two primary routes exist:

- Chemical synthesis : Reaction of L-proline with methanolic ammonia, though this risks racemization and yields 95–98% purity.

- Enzymatic synthesis : Racemization-free amidation of L-proline with ammonia using immobilized Candida antarctica lipase B (CalB) in 2-methyl-2-butanol. This method achieves 80% conversion at 145 mM substrate concentration and >99% enantiomeric excess (ee), with improved atom efficiency (86.4% vs. 45.5% in chemical routes) .

Advanced Research Questions

Q. How can researchers overcome challenges in detecting trace enantiomers with poor UV absorption?

Derivatization with UV-active reagents like Marfey’s reagent or FMOC-Cl enhances detectability. For example, Marfey’s reagent adds a chromophore to prolinamide, enabling UV detection at 335 nm. This approach improves sensitivity, allowing detection of D-prolinamide at 0.0011 mg/mL (15% of the limit) without interference from the matrix .

Q. What validation parameters are essential for an RP-HPLC method quantifying trace D-prolinamide in this compound?

Method validation should include:

- Specificity : Baseline separation of D- and L-prolinamide derivatives (R ≥ 3).

- Linearity : Calibration curves for D-prolinamide in the range 0.15–0.75% (R² > 0.999).

- Precision : ≤2% RSD for intraday and interday assays.

- Accuracy : Recovery rates of 98–102% via spiked samples.

- Robustness : Tolerance to variations in pH (±0.2), mobile phase ratio (±2%), and column temperature (±2°C) .

Q. What advantages does enzymatic synthesis offer over chemical methods for L-prolinamide production?

Enzymatic synthesis using engineered CalB variants (e.g., CalBopt-24 T245S) minimizes racemization, avoids halogenated solvents, and reduces waste. Key benefits include:

Vergleich Mit ähnlichen Verbindungen

L-Prolinamide hydrochloride belongs to the amidated amino acid hydrochloride family. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Key Observations :

- Chirality & Purity : this compound requires stringent enantiomeric purity due to its pharmaceutical role, unlike L-alaninamide or L-cysteinamide, which are used in broader biochemical contexts .

- Synthesis Efficiency : The enzyme-catalyzed method for L-prolinamide achieves 94.1% yield and 98% optical purity, outperforming traditional methods for similar compounds (e.g., L-proline methyl ester HCl synthesis) .

- Analytical Methods : L-Prolinamide’s RP-HPLC-based quality control is more advanced than techniques for L-cysteinamide, which may rely on UV-Vis or thiol-specific assays .

Industrial and Environmental Considerations

Key Findings :

- Green Chemistry : L-Prolinamide’s enzymatic synthesis reduces waste and avoids halogenated solvents, aligning with green chemistry principles. This contrasts with L-alaninamide’s reliance on dichloromethane .

- Stability : this compound is moisture-sensitive but stable under controlled storage, whereas L-cysteinamide’s thiol group necessitates inert atmospheres to prevent oxidation .

Pharmaceutical Relevance

Insights :

Eigenschaften

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56433-35-3 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10195214 | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42429-27-6 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.